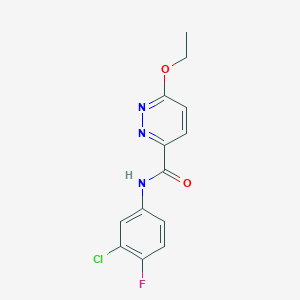

![molecular formula C14H13ClN4O2 B2810088 5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 899954-08-6](/img/structure/B2810088.png)

5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-[(3-Chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . This compound is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The general procedure for the preparation of pyrazolopyrimidine derivatives was also mentioned in a study .

Molecular Structure Analysis

The molecular structure of these compounds was confirmed through molecular docking simulation. The designed compounds showed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out under ultrasonic-assisted conditions . The reactions were facilitated by Huisgen 1,3-dipolar cycloaddition .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds were predicted using in silico ADMET studies and drug-likeness studies using a Boiled Egg chart . These studies showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

科学的研究の応用

Antimicrobial and Anticancer Applications

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial and anticancer activities. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives, demonstrating higher anticancer activity than the reference drug doxorubicin in in vitro evaluations, alongside good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Additionally, compounds synthesized in the study by Kandeel et al. (2012) were found to have potent antitumor activity on different cell lines, highlighting the potential of pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Anti-Inflammatory Applications

The synthesis and evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives, including pyrazolo[3,4-d]pyrimidin-4(5H)-ones, have been researched for their anti-inflammatory activities. Compounds were found to exhibit significant anti-inflammatory activities with minimal ulcerogenic effects, indicating their potential as safer anti-inflammatory agents (Fahmy, Khalifa, Nossier, Abdalla, & Ismai, 2012).

Antiviral Applications

Saxena et al. (1990) explored the antiviral activity of pyrazolo[3,4-d]pyrimidine analogues, finding that certain derivatives exhibited activity against human cytomegalovirus and herpes simplex virus type 1. This suggests the potential use of these compounds in antiviral therapies (Saxena, Coleman, Drach, & Townsend, 1990).

作用機序

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase that plays a crucial role in cell cycle regulation .

Mode of Action

The compound interacts with its targets, such as CDK2, by fitting into the active site of the enzyme. This interaction is facilitated by essential hydrogen bonding with key residues like Leu83 . The inhibition of CDK2 leads to alterations in cell cycle progression and can induce apoptosis within certain cell types .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .

Result of Action

The compound’s action results in significant cytotoxic activities against various cancer cell lines. For instance, similar compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

特性

IUPAC Name |

5-[(3-chlorophenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2/c15-11-3-1-2-10(6-11)8-18-9-16-13-12(14(18)21)7-17-19(13)4-5-20/h1-3,6-7,9,20H,4-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHYYMIZHQCJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)C=NN3CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(5-methyl-1H-1,2,3-triazol-1-yl)-3-phenylbenzo[c]isoxazole](/img/structure/B2810007.png)

![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2810008.png)

![1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2810010.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2810012.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2810015.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2810019.png)

![N-(cyanomethyl)-N-cyclopropyl-3-{[(propan-2-yl)carbamoyl]amino}benzamide](/img/structure/B2810021.png)

![2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2810028.png)